molecular formula C12H16FNO B4988170 N-(3-fluorophenyl)-2-methylpentanamide

N-(3-fluorophenyl)-2-methylpentanamide

Cat. No.: B4988170
M. Wt: 209.26 g/mol
InChI Key: AGOUKVVLCRJPJP-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-2-methylpentanamide is a fluorinated aromatic amide characterized by a 2-methylpentanamide backbone and a meta-fluorinated phenyl group attached to the amide nitrogen. Fluorine’s electronegativity and small atomic radius may confer unique physicochemical and biological properties, such as enhanced metabolic stability or altered binding affinity compared to chlorinated or brominated analogs.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOUKVVLCRJPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-methylpentanamide typically involves the reaction of 3-fluoroaniline with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{3-fluoroaniline} + \text{2-methylpentanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-2-methylpentanamide exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to specific sites, thereby modulating biological pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, leading to altered metabolic processes.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The phenyl ring substituent significantly impacts bioactivity and environmental behavior. Key analogs include:

Compound Name Substituent(s) on Phenyl Ring Key Properties/Applications Reference
N-(3,4-Dichlorophenyl)-2-methylpentanamide (Karsil) 3-Cl, 4-Cl Potent herbicide; inhibits photosynthesis in chloroplasts
N-(3-Bromophenyl)-2-methylpentanamide 3-Br Predicted boiling point: 384.2°C; density: 1.317 g/cm³
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide 3-Cl (phenethyl chain) Hybrid molecule with potential anti-inflammatory activity
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide 3-F (acetamide backbone) Cytotoxic activity against MCF-7 breast cancer cells
  • Fluorine vs.
  • Positional Effects : Meta-substitution (3-F) may offer different steric and electronic interactions compared to para-substituted analogs (e.g., 4-F in 2-(3-benzoylphenyl)-N-(4-fluorophenyl)propanamide) .

Amide Backbone Modifications

Variations in the amide chain influence solubility, hydrolysis kinetics, and target interactions:

  • 2-Methylpentanamide vs. Acetamide : The longer pentanamide chain in N-(3-fluorophenyl)-2-methylpentanamide may increase lipophilicity and persistence in biological systems compared to shorter-chain analogs like 2-(3-fluorophenyl)acetamide derivatives .
  • Enzymatic Hydrolysis : Acylamidases (e.g., from Penicillium spp.) hydrolyze N-aryl amides into aniline and carboxylic acid derivatives. Fluorine’s resistance to oxidation may slow decomposition compared to dichlorinated analogs like Karsil, which rapidly degrade into 3,4-dichloroaniline .

Physicochemical Data (Predicted/Comparative)

Property This compound N-(3-Bromophenyl)-2-Methylpentanamide Karsil (3,4-Dichloro)
Molecular Weight ~235.25 g/mol 270.17 g/mol 263.13 g/mol
Boiling Point ~370–380°C 384.2°C 365–375°C (estimated)
Density ~1.25–1.30 g/cm³ 1.317 g/cm³ 1.40 g/cm³
pKa ~14.0–14.5 14.10 12.8 (amide hydrolysis)

Herbicidal Mechanisms

  • Photosynthesis Inhibition : Karsil inhibits photosynthesis in turnip chloroplasts by disrupting photosystem II (PS II), a trait shared with other N-aryl amides. Fluorinated analogs may exhibit similar activity but with altered potency due to fluorine’s electronic effects .
  • Selectivity : Meta-fluoro substitution could enhance selectivity toward specific weeds, as seen in Solan (N-(3-chloro-4-methylphenyl)-2-methylpentanamide), which targets grasses without harming crops .

Cytotoxicity and Therapeutic Potential

  • Fluorophenyl amides like 2-(3-fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide show cytotoxicity against cancer cells (IC₅₀: 10–50 μM in MCF-7 cells) . This suggests this compound could be modified for anticancer applications by introducing heterocyclic moieties.

Environmental and Metabolic Stability

  • Biodegradation : Fluorine’s stability may reduce microbial decomposition rates compared to chlorinated analogs. Karsil degrades into 3,4-dichloroaniline, a persistent environmental contaminant, whereas the fluoro analog might yield less toxic 3-fluoroaniline .
  • Soil Adsorption : Higher lipophilicity (logP ~3.5–4.0) compared to Karsil (logP ~3.2) could increase soil adsorption, reducing leaching but prolonging residual activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-2-methylpentanamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions between 3-fluoroaniline and 2-methylpentanoyl chloride. Key steps include:

  • Acylation : React 3-fluoroaniline with 2-methylpentanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C for 1 hour, followed by room temperature stirring for 12 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Optimize yield (typically 65–75%) by controlling stoichiometry and avoiding moisture .
    • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Adjust solvent polarity to minimize by-products like N-alkylated derivatives .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Analytical Workflow :

  • NMR : Confirm structure using 1^1H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 1.2–1.6 ppm for methyl groups) and 13^{13}C NMR (amide carbonyl at ~168 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water, 70:30, UV detection at 254 nm) .
  • Melting Point : Verify consistency with literature values (85°C) .

Q. What biological activities have been reported for this compound?

  • Key Findings :

  • Herbicidal Activity : Demonstrates selective inhibition of weed growth via disruption of acetolactate synthase (ALS) enzymes, with EC50 values reported at 12–15 µM in Arabidopsis models .
  • Enzyme Interactions : Acts as a competitive inhibitor in kinetic assays; use Michaelis-Menten plots to validate inhibition constants (KiK_i) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Protocol :

  • Thermal Stability : Decomposes above 150°C; store at 4°C in amber vials to prevent photodegradation .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strongly acidic/basic conditions to prevent amide hydrolysis .

Advanced Research Questions

Q. What advanced analytical techniques resolve contradictions in reported bioactivity data?

  • Case Study : Discrepancies in ALS inhibition potency (e.g., EC50 ranging from 12–25 µM) may arise from assay conditions.

  • Resolution : Use isothermal titration calorimetry (ITC) to measure binding affinity under standardized buffer conditions (pH 7.4, 25°C) .
  • Cross-Validation : Compare results with molecular docking studies (PDB: 1YBH) to identify key binding residues (e.g., Val375, Ala122) .

Q. How can researchers design derivatives to enhance target selectivity?

  • Strategy :

  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to improve ALS binding; synthesize via Friedel-Crafts acylation .
  • SAR Analysis : Test derivatives in enzyme inhibition assays and correlate logP values with activity using QSAR models .

Q. What computational methods predict metabolic pathways and toxicity?

  • In Silico Tools :

  • Metabolism Prediction : Use SwissADME to identify potential cytochrome P450 oxidation sites (e.g., fluorophenyl ring) .
  • Toxicity Screening : Apply ProTox-II to estimate LD50 and hepatotoxicity risks based on structural alerts (e.g., amide bond lability) .

Q. How can researchers address challenges in scaling up synthesis?

  • Process Optimization :

  • Continuous Flow Chemistry : Improve yield consistency by replacing batch reactions with microreactors (residence time: 30 min, 50°C) .
  • By-Product Mitigation : Use inline FTIR to monitor intermediates and reduce impurities like N-oxide derivatives .

Q. What safety protocols are critical for handling this compound?

  • Risk Mitigation :

  • PPE : Wear nitrile gloves and chemical goggles due to mild skin irritation potential (LD50 dermal >2000 mg/kg in rats) .
  • Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste (EPA Category D) .

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